Phosphine, (difluoro)methyl-

CAS No.: 753-59-3

Cat. No.: VC18921641

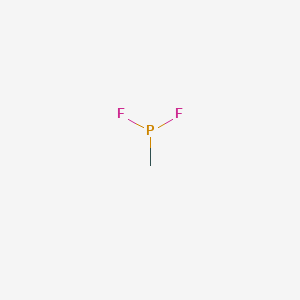

Molecular Formula: CH3F2P

Molecular Weight: 84.005 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 753-59-3 |

|---|---|

| Molecular Formula | CH3F2P |

| Molecular Weight | 84.005 g/mol |

| IUPAC Name | difluoro(methyl)phosphane |

| Standard InChI | InChI=1S/CH3F2P/c1-4(2)3/h1H3 |

| Standard InChI Key | AMJMBJIZKKMZIE-UHFFFAOYSA-N |

| Canonical SMILES | CP(F)F |

Introduction

Structural Identification and Nomenclature

Phosphine, (difluoro)methyl- is a tertiary phosphine where one hydrogen atom in the methyl group is replaced by two fluorine atoms. Key identifiers include:

-

IUPAC Name: Difluoromethylphosphane

-

CAS Registry Number: 753-59-3

-

Molecular Formula: CH₃F₂P

-

InChIKey:

The discrepancy in InChIKeys between sources may arise from different computational algorithms or database entries, but both identifiers correspond to the same molecular structure.

Synthesis and Preparation

Classical Methods

The compound is synthesized via nucleophilic substitution or methanolysis of precursor phosphines. For example:

-

Methanolysis of Bis(phosphino)difluoromethanes:

Basic methanolysis of (CF₃PCF₂)₂ yields bis(phosphino)difluoromethanes and (difluoromethyl)phosphines . -

Reaction with Difluorocarbene Reagents:

Tertiary phosphines react with TMSCF₂Br (trimethylsilyl bromodifluoroacetate) in the presence of KHCO₃ and NaBH₄ to form stable pentacoordinate phosphoranes, which decompose to release (difluoro)methylphosphines .

Modern Advancements (Post-2020)

Recent protocols emphasize scalability and selectivity:

-

Phospha-Brook Rearrangement:

Trifluoromethyl ketones undergo defluorinative functionalization with phosphine oxides, yielding difluoromethylated products . -

Radical-Mediated Pathways:

Photoredox catalysis enables difluoromethylation of alkenes and heteroarenes using phosphine-based reagents .

Physicochemical Properties

Ionization Energies

Photoelectron spectroscopy (PE) data from NIST :

| IE (eV) | Method | Reference | Comment |

|---|---|---|---|

| 9.8 | PE | Lappert et al. | Adiabatic ionization |

| 10.35 | PE | Lappert et al. | Vertical ionization |

Stability and Reactivity

-

Thermal Stability: Decomposes above 150°C, releasing PH₃ and CHF₂ radicals .

-

Hydrolytic Sensitivity: Reacts with water to form phosphine oxide and difluoromethane (CH₂F₂) .

Applications in Organic Synthesis

Fluoroalkylation Reactions

Phosphine, (difluoro)methyl- serves as a precursor for:

-

Difluoromethyl Radicals (·CF₂H):

Used in oxidative difluoromethylation of electron-deficient heterocycles (e.g., quinoxalinones) under mild conditions . -

Difluorocarbene (:CF₂):

Facilitates gem-difluorocyclopropanation of alkenes and Pd-catalyzed cross-coupling reactions .

Pharmaceutical Intermediates

The compound is a key building block for:

-

Leflunomide Analogues: Difluoromethylated derivatives show enhanced metabolic stability .

-

Protein Modifications: Site-selective installation of CF₂H groups improves bioconjugation efficiency .

Future Directions

-

Catalytic Asymmetric Difluoromethylation: Developing chiral phosphine ligands for enantioselective synthesis .

-

Materials Science: Exploring difluoromethylphosphines as ligands in luminescent complexes .

This review underscores the versatility of phosphine, (difluoro)methyl- in modern synthetic chemistry, with applications spanning medicinal chemistry to materials science. Continued innovation in reagent design and reaction methodologies will further expand its utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume